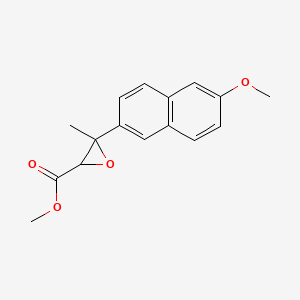

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate

Description

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate (CAS: 56102-18-2) is a glycidate ester derivative featuring a naphthalene backbone substituted with a methoxy group at the 6-position and a methyl group at the 3-position of the oxirane ring. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol . Structurally, it combines aromatic rigidity from the naphthyl group with the reactivity of the epoxide (oxirane) ring, making it a versatile intermediate in pharmaceutical synthesis. Notably, it has been identified as a genotoxic impurity in Naproxen drug substances, necessitating precise quantification at ppm levels using advanced analytical methods like LC-MS/MS .

Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

methyl 3-(6-methoxynaphthalen-2-yl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C16H16O4/c1-16(14(20-16)15(17)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,14H,1-3H3 |

InChI Key |

BSMBUQGRNONSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC3=C(C=C2)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via epoxidation reactions involving precursors bearing the 6-methoxy-2-naphthyl group attached to a methyl glycidate framework. The core synthetic strategy involves the formation of the glycidate epoxide ring on a suitably substituted naphthyl derivative.

Synthetic Route via Alkylation and Epoxidation

One common approach to prepare this compound involves the following steps:

- Starting Material: 6-methoxy-2-naphthylacetic acid or its derivatives.

- Esterification: Conversion to methyl ester to form methyl 6-methoxy-2-naphthylacetate.

- Alkylation: Introduction of a methyl group at the alpha position to the ester, often via base-catalyzed alkylation to form methyl 3-(6-methoxy-2-naphthyl)-3-methylacetate.

- Epoxidation: Conversion of the alpha,beta-unsaturated ester or an appropriate precursor to the epoxide ring, forming the glycidate structure.

This method requires careful control of reaction conditions to avoid side reactions and to ensure the stereochemistry of the epoxide ring is preserved.

Use of Epoxidation Reagents

Epoxidation is typically achieved using peracid reagents such as m-chloroperoxybenzoic acid (m-CPBA) or via catalytic asymmetric epoxidation methods, depending on the desired stereochemical outcome.

- Catalytic Asymmetric Epoxidation: As reported in asymmetric catalysis literature, salen-metal complexes (e.g., (salen)Cr(III)) have been used to catalyze epoxidation of terminal epoxides under solvent-free conditions with high enantiomeric excess, which could be adapted for this compound’s synthesis.

Industrial and Laboratory Scale Preparation

In industrial settings, the preparation of this compound or its analogs is often linked to the synthesis of Naproxen, where this compound appears as a key intermediate or genotoxic impurity.

- Reference to Naproxen Synthesis: The compound is characterized as a genotoxic alkylating impurity in Naproxen drug substance. Its preparation can be linked to the synthetic steps involving alkylation and epoxidation of 6-methoxy-2-naphthyl derivatives.

Analytical and Validation Aspects in Preparation

Quantification and Purity Assessment

A highly sensitive and specific LCMS/MS method has been developed for the quantification of this compound, especially as a genotoxic impurity in Naproxen synthesis.

- LCMS/MS Conditions: Use of Luna C18 column (50 mm × 2 mm, 3 µm), mobile phase of 10 mM ammonium acetate and acetonitrile (10:90 v/v), flow rate 1.0 mL/min, electrospray ionization in positive mode, capillary voltage 4000 V, source temperature 350°C, nebulizer pressure 50 psi.

- Quantification: Monitoring the MRM pair m/z 315/213 for the compound.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ established at ppm levels, supporting trace-level detection critical for impurity profiling.

Precision and Accuracy

The analytical method showed excellent precision with relative standard deviation (RSD) values within 1.2% to 3.8% for multiple spiked levels, confirming robustness for quality control during synthesis.

Data Table: Summary of Key Preparation Parameters and Analytical Conditions

| Parameter | Details |

|---|---|

| Starting material | 6-methoxy-2-naphthylacetic acid derivatives |

| Key synthetic steps | Esterification, methylation (alkylation), epoxidation |

| Epoxidation reagent | m-CPBA or (salen)Cr(III) catalyzed epoxidation |

| Catalyst (if asymmetric) | (salen)Cr(III) complexes |

| Analytical technique | LCMS/MS |

| LC column | Luna C18, 50 mm × 2 mm, 3 µm particle size |

| Mobile phase | 10 mM ammonium acetate: acetonitrile (10:90 v/v) |

| Flow rate | 1.0 mL/min |

| Ionization mode | Electrospray ionization (ESI) positive mode |

| MRM transition | m/z 315 → 213 |

| LOD/LOQ | ppm level detection |

| Precision (RSD) | 1.2% to 3.8% |

Research Findings and Notes

- The compound is recognized as a genotoxic alkylating agent impurity in Naproxen synthesis, necessitating precise control and sensitive quantification methods during preparation.

- Asymmetric catalysis methods using (salen)Cr(III) complexes provide greener and more enantioselective epoxidation routes, potentially applicable to this compound’s synthesis.

- Industrial synthesis routes emphasize cost-effectiveness, high yield, and purity, often integrating one-pot or streamlined processes to minimize environmental impact and maximize output.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate contains an epoxide functional group, which is highly reactive under catalytic conditions. Chromium-based catalysts, such as (salen)Cr(N₃)(THF), facilitate epoxide ring-opening reactions via a mechanism involving azide activation. Key findings include:

-

Catalytic Activation : The chromium center coordinates with the epoxide oxygen, enabling nucleophilic attack by azide ions. This generates intermediates like chromium azide (Cr-N₃) and chlorohydrin byproducts .

-

Role of Water : Trace water is critical for hydrolyzing trimethylsilyl azide (Me₃SiN₃) to form hydrazoic acid (HN₃), which participates in subsequent reactions .

Enzymatic Hydrolysis

The compound undergoes selective enzymatic hydrolysis using lipases or proteases (e.g., Lipase MAP, Protease 27) to yield optically active intermediates. Key parameters include:

Genotoxic Alkylating Activity

The compound acts as a genotoxic alkylating agent, forming covalent adducts with biomolecules (e.g., DNA) via mechanisms:

-

SN1 Mechanism : Generates carbocation intermediates, reacting with nucleophilic sites in DNA .

-

SN2 Mechanism : Direct nucleophilic attack on the epoxide oxygen, leading to alkylated DNA bases .

Analytical Validation of Stability

A validated LCMS/MS method quantifies the compound in Naproxen drug substances:

| Parameter | Detail |

|---|---|

| MRM Pair | 315/213 |

| LOD | 0.2 ppm |

| LOQ | 0.2 ppm |

| Precision (%RSD) | ≤3.8% at 50–150% spiked levels |

| Robustness | Stable under varied LC/MS conditions |

Mechanistic Insights

-

Epoxide Reactivity : The 6-methoxy-2-naphthyl substituent may stabilize carbocation intermediates during ring-opening, enhancing reactivity .

-

Enzyme Specificity : The glycidate ester’s stereochemistry (trans-configured epoxide) influences lipase/protease selectivity, favoring hydrolysis of specific enantiomers .

This compound’s reactivity profile underscores its dual role as a synthetic intermediate and a potential genotoxic agent, necessitating stringent analytical controls in pharmaceutical manufacturing .

Scientific Research Applications

Pharmaceutical Applications

1.1 Genotoxicity Studies

One of the notable applications of methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate is in the evaluation of genotoxic impurities in pharmaceutical formulations. A study focused on the quantification of butyl 3-methyl-3-(6-methoxy-2-naphthyl) glycidate, a related compound, demonstrated its potential as a genotoxic alkylating agent. The research developed a Liquid Chromatography-Mass Spectrometry (LCMS/MS) method for detecting this impurity at parts per million (ppm) levels in Naproxen drug substances. The method was validated for specificity, linearity, accuracy, and precision, making it a reliable tool for quality control in pharmaceutical manufacturing .

1.2 Enzymatic Hydrolysis

The compound is also significant in enzymatic hydrolysis processes. Research indicates that glycidate esters, including this compound, can undergo stereoselective hydrolysis through the action of specific lipases and proteases. This process is critical for producing optically pure intermediates used in the synthesis of various pharmaceuticals, including cardiovascular drugs like diltiazem. The use of multiphase/extractive enzyme membrane reactors enhances the efficiency of these reactions by managing substrate solubility and enzyme activity .

Chemical Synthesis

2.1 Synthetic Intermediates

This compound serves as a synthetic intermediate in organic chemistry. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are fundamental in the synthesis of more complex organic molecules. The compound's unique properties make it suitable for developing new materials and fine chemicals .

2.2 Cosmetic Formulations

In cosmetic science, compounds similar to this compound are evaluated for their safety and efficacy as ingredients in formulations. The safety assessment processes involve rigorous testing to ensure that these compounds do not pose health risks when applied topically. Studies have shown that understanding the bioavailability and skin penetration of such compounds is crucial for developing effective dermatological products .

Data Tables

Case Studies

Case Study 1: Genotoxic Impurity Detection

In a study conducted by Narayana et al., researchers developed an LCMS/MS method to quantify butyl 3-methyl-3-(6-methoxy-2-naphthyl) glycidate as a genotoxic impurity in Naproxen formulations. The study highlighted the importance of detecting such impurities to ensure patient safety and compliance with regulatory standards.

Case Study 2: Enzymatic Resolution

Research on enzymatic resolution processes illustrated how this compound can be selectively hydrolyzed to yield desired enantiomers for pharmaceutical applications. The use of specific lipases demonstrated significant stereoselectivity, which is crucial for producing effective drug intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate involves its interaction with specific molecular targets and pathways. The methoxy group and glycidate moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

Aromatic Substituent Effects :

- The naphthyl group in the target compound enhances aromatic π-π interactions compared to phenyl-substituted analogs (e.g., Compounds 4 and 5), likely influencing solubility and reactivity in synthetic pathways .

- Methoxy positioning : The 6-methoxy group on the naphthalene ring (target compound) vs. 4-methoxy on phenyl (Compound 5) alters steric and electronic profiles, impacting regioselectivity in reactions .

Synthetic Yields :

- Methyl 3-(4-methylphenyl) glycidate and Methyl 3-(4-methoxyphenyl) glycidate show moderate yields (36–41%) under standard conditions , whereas the target compound’s synthesis (via methods like chiral dioxirane-mediated epoxidation) achieves higher enantiomeric purity for pharmaceutical use .

Functional and Analytical Comparisons

Analytical Challenges

- Quantification : this compound’s trace-level detection in Naproxen (≤10 ppm) demands LC-MS/MS with MRM transitions (e.g., m/z 315→213) , whereas simpler analogs (e.g., Compound 5) are analyzed via routine NMR or GC-MS .

- Structural Confirmation : The target compound’s complex aromatic system necessitates high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation, unlike smaller glycidates .

Biological Activity

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and properties. This article explores its biological activity, synthesizing research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methoxy group attached to a naphthalene ring, which contributes to its lipophilicity and potential interactions with biological membranes. The glycidate moiety is significant for its reactivity and potential as a precursor in various synthetic pathways.

Biological Activity

1. Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that related naphthalene derivatives showed significant scavenging activity against free radicals, suggesting potential protective effects in cellular environments .

2. Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases. Preliminary studies on structurally similar compounds have shown inhibition of pro-inflammatory cytokines, indicating that this compound could modulate inflammatory pathways .

Case Studies

Case Study 1: Synthesis and Evaluation of Biological Activity

A study synthesized this compound and evaluated its biological activity through various assays. The synthesized compound was tested for cytotoxicity against different cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis was conducted on a series of glycidates, including this compound. The study found that modifications to the methoxy group significantly affected the biological activity, with optimal substitution patterns enhancing both antioxidant and anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Cytotoxicity | Dose-dependent reduction in cancer cell viability |

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Key Modifications | Biological Activity Observed |

|---|---|---|

| This compound | Original structure | High antioxidant activity |

| Methyl 3-(2-hydroxy-6-methoxy-2-naphthyl)-3-methyl glycidate | Hydroxy substitution at position 2 | Enhanced anti-inflammatory effects |

| Methyl 3-(6-chloro-2-naphthyl)-3-methyl glycidate | Chlorine substitution | Increased cytotoxicity |

Q & A

Basic: What are the established synthesis routes for Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate?

The compound can be synthesized via two primary routes:

- Mukaiyama Aldol Reaction : Enantioselective synthesis using p-anisaldehyde and α,α-dichloro ketene silyl acetal under optimized conditions yields the glycidate intermediate with high stereochemical control .

- Phosphoranylidene Acetate Reaction : Refluxing 6-methoxy-2-naphthaldehyde with methyl (triphenylphosphoranylidene) acetate in THF under argon achieves 92% yield of the acrylate precursor, followed by epoxidation to form the glycidate .

Basic: Which analytical techniques are critical for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for structural elucidation of the epoxide and methoxy groups .

- Chromatography : HPLC or GC-MS to assess purity (>95% by HLC methods) and identify impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability under varying temperatures .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : THF enhances reactivity in phosphoranylidene acetate routes due to its polar aprotic nature, facilitating nucleophilic attack .

- Temperature Control : Refluxing at 73–74°C under reduced pressure (0.2 Torr) minimizes side reactions .

- Catalysis : Chiral catalysts (e.g., Lewis acids) in Mukaiyama reactions improve enantiomeric excess (e.e.) >98% .

Advanced: What are the stability profiles of this glycidate under storage and reaction conditions?

- Storage : Stable at -20°C in airtight containers; degradation observed at >25°C due to epoxide ring-opening .

- pH Sensitivity : Hydrolysis occurs in acidic/basic media, necessitating neutral buffers during handling .

Advanced: What mechanistic insights explain stereoselectivity in its synthesis?

The Mukaiyama aldol reaction proceeds via a Zimmerman-Traxler transition state, where steric hindrance from the methoxy-naphthyl group dictates (2R,3S) configuration . Computational studies (DFT) corroborate preferential syn-addition pathways .

Advanced: How can researchers address analytical challenges in quantifying trace impurities?

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM) .

- Derivatization : Epoxide-specific reagents (e.g., dithiothreitol) enhance detectability in UV-Vis assays .

Advanced: What are the trade-offs between solution-phase vs. solid-phase synthesis?

- Solution-Phase : Higher yields (e.g., 92% in THF) but requires rigorous purification .

- Solid-Phase : Lower yields but simplifies isolation of intermediates via resin-bound catalysts .

Basic: What role does this glycidate play as a synthetic intermediate?

It is a key precursor for pharmaceuticals (e.g., diltiazem analogs) and fine chemicals, enabling C–C bond formation via epoxide ring-opening reactions .

Advanced: How do solvent polarity and proticity influence reaction kinetics?

- Polar Aprotic Solvents (THF, DMF) : Stabilize transition states in nucleophilic additions, accelerating reaction rates .

- Protic Solvents (MeOH) : Risk epoxide hydrolysis, reducing yields by 30–40% .

Advanced: What protocols ensure safe handling of sensitive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.